molecular formula C8H13NO2S B3115661 Methyl L-2-isothiocyanato-4-methylvalerate CAS No. 21055-43-6

Methyl L-2-isothiocyanato-4-methylvalerate

Cat. No.: B3115661
CAS No.: 21055-43-6
M. Wt: 187.26 g/mol
InChI Key: GKWLTOCCLNATHO-ZETCQYMHSA-N
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Properties

IUPAC Name

methyl (2S)-2-isothiocyanato-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-6(2)4-7(9-5-12)8(10)11-3/h6-7H,4H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWLTOCCLNATHO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943363
Record name Methyl N-(sulfanylidenemethylidene)leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21055-43-6
Record name Methyl N-(sulfanylidenemethylidene)leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21055-43-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Reactions Analysis

Methyl L-2-isothiocyanato-4-methylvalerate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

While specific case studies and comprehensive data tables for the applications of "Methyl L-2-isothiocyanato-4-methylvalerate" are not available within the provided search results, the results do offer insight into the compound's properties, synthesis, and potential applications.

Basic Information
this compound, also known by its CAS number 21055-43-6, is a chemical compound with the formula C8H13NO2SC_8H_{13}NO_2S . It has a boiling point of 74°C at 1 mmHg pressure and a density of 1.05 . The compound is considered an irritant and harmful .

Potential Applications

  • Synthesis of Isothiocyanates: Isothiocyanates, including this compound, can be synthesized using various methods, including microwave-assisted synthesis . A study describes the synthesis of structurally diverse aliphatic and aromatic isothiocyanates using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO −) as a desulfurization reagent .
  • Antibacterial Activity: Isothiocyanate derivatives of amino acids have been evaluated for antibacterial activity against E. coli and S. aureus bacterial strains, showing potential use as antibacterial agents .
  • Protein Research: this compound is potentially useful in protein biology, including Western blotting, purification, quantitation, labeling, modification, and pull-down assays .
  • Chromatography and Mass Spectrometry: this compound can be used in chromatography and mass spectrometry applications .
  • Amino Acid Analysis: Isothiocyanates are related to amino acid biosynthesis . They can be used in the analysis of amino acid content in biological samples .

Mechanism of Action

The mechanism of action of Methyl L-2-isothiocyanato-4-methylvalerate involves its interaction with molecular targets and pathways. It can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Methyl L-2-isothiocyanato-4-methylvalerate can be compared with other similar compounds, such as:

Biological Activity

Methyl L-2-isothiocyanato-4-methylvalerate (also referred to as 2-Isothiocyanato-4-methylpentanoic acid methyl ester) is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data and studies.

This compound has a molecular formula of C₈H₁₃NO₂S and a molar mass of 187.26 g/mol. It is characterized by its isothiocyanate functional group, which is known for its reactivity with biological molecules. This compound can modify proteins through covalent bonding with amino groups, leading to the formation of thiourea derivatives that can alter enzyme activity and cellular functions .

2.1 Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. For instance, it has been shown to increase the expression of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

2.2 Inflammation Modulation

At lower concentrations, this compound has demonstrated anti-inflammatory effects. It modulates signaling pathways associated with inflammation, potentially reducing the production of pro-inflammatory cytokines.

3. Molecular Mechanisms

The biological activity of this compound is mediated through several molecular mechanisms:

  • Covalent Modification : The isothiocyanate group interacts with nucleophilic sites on proteins, particularly thiol groups in cysteine residues, leading to enzyme inhibition or activation depending on the target .
  • Gene Expression Regulation : It influences transcription factors involved in cell cycle regulation and apoptosis. This modulation results in altered gene expression patterns that can promote cell death in cancerous cells while protecting normal cells at lower doses .

4. Dosage Effects in Animal Models

Studies have shown that the biological effects of this compound are dose-dependent:

  • Low Doses : Exhibits beneficial effects such as anti-inflammatory and anti-cancer activities.
  • High Doses : Can lead to toxicity, including liver damage and oxidative stress. The threshold for these effects varies significantly among different animal models .

5. Metabolic Pathways

This compound undergoes metabolic transformations primarily through cytochrome P450 enzymes, resulting in various metabolites that may also possess biological activity. These metabolites can further interact with cellular components, influencing overall metabolic pathways and toxicity profiles .

6.1 Study on Apoptosis Induction

A study focused on Jurkat T-leukemia cells demonstrated that treatment with this compound led to a significant increase in G2/M phase arrest and apoptosis induction through modulation of cyclin-dependent kinases (CDKs) and cyclins .

6.2 In Vivo Anti-Cancer Studies

In vivo models have confirmed the anti-cancer efficacy of this compound, where it exhibited tumor growth inhibition in xenograft models when administered at specific dosages .

7. Summary Table of Biological Activities

Biological ActivityObservationsReference
Anti-CancerInduces apoptosis in cancer cells
Anti-InflammatoryReduces pro-inflammatory cytokine production
Dose-Dependent EffectsLow doses beneficial; high doses toxic
MetabolismMetabolized by cytochrome P450 enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl L-2-isothiocyanato-4-methylvalerate
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Methyl L-2-isothiocyanato-4-methylvalerate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.